molecular formula C8H15NO4 B558033 Boc-beta-Ala-OH CAS No. 3303-84-2

Boc-beta-Ala-OH

Cat. No. B558033
CAS RN: 3303-84-2
M. Wt: 189.21 g/mol
InChI Key: WCFJUSRQHZPVKY-UHFFFAOYSA-N
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Description

Boc-beta-Ala-OH, also known as Boc-β-alanine, is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . It has a molecular weight of 189.21 .


Synthesis Analysis

Boc-beta-Ala-OH can be used as a PROTAC linker in the synthesis of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Molecular Structure Analysis

The chemical formula of Boc-beta-Ala-OH is C8H15NO4 . It has a molecular weight of 189.21 .


Chemical Reactions Analysis

Boc-beta-Ala-OH is suitable for Boc solid-phase peptide synthesis . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

Boc-beta-Ala-OH has a molecular weight of 189.21 and a chemical formula of C8H15NO4 . The elemental analysis shows that it contains 50.78% carbon, 7.99% hydrogen, 7.40% nitrogen, and 33.82% oxygen .

Scientific Research Applications

Peptide Synthesis

  • Application : Boc-beta-Ala-OH is used in peptide synthesis . It is a building block in the synthesis of peptides, which are chains of amino acids that can function as hormones, neurotransmitters, or antibiotics in the body .
  • Methods : The compound is added to a growing peptide chain in a process called solid-phase peptide synthesis. The Boc group protects the amino group during the synthesis, preventing it from reacting prematurely. Once the peptide chain is complete, the Boc group can be removed under mild acidic conditions to reveal the free amine .
  • Results : The use of Boc-beta-Ala-OH in peptide synthesis allows for the creation of complex peptides with specific sequences of amino acids. These peptides can then be used in further research or therapeutic applications .

Preparation of N-Propargylalanine

  • Application : Boc-beta-Ala-OH can be used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .
  • Results : The resulting N-propargylalanine can be used to generate N-(3-aryl)propylated alanine residues, which may have applications in medicinal chemistry .

PROTAC Linker

  • Application : Boc-beta-Ala-OH can be used as a PROTAC (Proteolysis Targeting Chimera) linker .
  • Methods : The terminal carboxylic acid of Boc-beta-Ala-OH can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .
  • Results : The resulting PROTACs can be used to degrade specific proteins within cells, which has potential applications in the treatment of diseases such as cancer .

Preparation of N-Propargylalanine

  • Application : Boc-beta-Ala-OH can be used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .
  • Results : The resulting N-propargylalanine can be used to generate N-(3-aryl)propylated alanine residues, which may have applications in medicinal chemistry .

Resolution of Racemic Mixture

  • Application : Boc-beta-Ala-OH can be used in the resolution of racemic mixtures of 3,3’-bis(benzyloxy)-1,1’-binaphthalene-2,2’-diol .
  • Results : The resolution of racemic mixtures is a crucial step in the synthesis of enantiomerically pure compounds, which are important in fields such as pharmaceuticals and agrochemicals .

Synthesis of Hybrid Tripeptidomimetics

  • Application : Boc-beta-Ala-OH can be used in the one-pot synthesis of hybrid tripeptidomimetics containing both amide and imide functionalities .
  • Results : The resulting hybrid tripeptidomimetics may have potential applications in medicinal chemistry, such as the development of new drugs .

Preparation of N-Propargylalanine

  • Application : Boc-beta-Ala-OH can be used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .
  • Results : The resulting N-propargylalanine can be used to generate N-(3-aryl)propylated alanine residues, which may have applications in medicinal chemistry .

Resolution of Racemic Mixture

  • Application : Boc-beta-Ala-OH can be used in the resolution of racemic mixtures of 3,3’-bis(benzyloxy)-1,1’-binaphthalene-2,2’-diol .
  • Results : The resolution of racemic mixtures is a crucial step in the synthesis of enantiomerically pure compounds, which are important in fields such as pharmaceuticals and agrochemicals .

Synthesis of Hybrid Tripeptidomimetics

  • Application : Boc-beta-Ala-OH can be used in the one-pot synthesis of hybrid tripeptidomimetics containing both amide and imide functionalities .
  • Results : The resulting hybrid tripeptidomimetics may have potential applications in medicinal chemistry, such as the development of new drugs .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFJUSRQHZPVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186697
Record name N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-beta-Ala-OH

CAS RN

3303-84-2
Record name BOC-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3303-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1,1-dimethylethoxy)carbonyl]-β-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.982
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Triethylamine (6.2 mL, 45 mmol) was added to a solution of 3-aminopropionic acid (2.67 g, 30.0 mmol) in 50% aqueous dioxane (30 mL). BOC-ON (8.15 g, 33.1 mmol) was added and the reaction stirred for 3 h at room temperature. The reaction solution was diluted with H2O (40 mL) and ethyl acetate (60 mL). The aqueous layer was isolated, washed with ethyl acetate, and acidified with a 5% citric acid solution. The aqueous layer was subsequently extracted with ethyl acetate. The organic fractions were combined and evaporated to yield L2 as a cream solid (3.64 g, 62.8%). 1H NMR (d6-DMSO, 300 MHz): δ 1.35 (s, 9H, CH3), 2.33 (t, 2H, CH2), 3.11 (q, 2H, CH2), 6.67 (t, 1H, NH).
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Yield
62.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KT Fam, R Pelletier, F Bouhedda, M Ryckelynck… - hal.science
… (1.68 g, 4.08 mmol, 1 eq.) was dissolved in 50 mL of anhydrous DMF, followed by addition of HATU (4.04 g, 10.6 mmol, 2.6 eq.), DIPEA (8.54 mL, 49 mmol, 12 eq.) and Boc-beta-Ala-OH …
Number of citations: 0 hal.science
N Hwang, H Ban, J Chen, J Ma, H Liu, P Lam… - Medicinal Chemistry …, 2021 - Springer
… According to the procedure for preparation of compound 21, Boc-beta-Ala-OH (50 mg, 0.264 mmol) was treated with 2-(4-fluorophenyl)ethanamine (0.264 mmol), EDC·HCl (51 mg, …
Number of citations: 7 link.springer.com
WC Kouns, B Steiner, TJ Kunicki, S Moog, J Jutzi… - 2011 - researchgate.net
… 3-phenyl-L-alanine), was prepared by coupling of HL-Asp(Bz1)Phe-OBzl with Boc-beta-Ala-OH, followed by removal of the Boc-group, acylation with p-amidinobenzoylchloride, and …
Number of citations: 0 www.researchgate.net
WC Kouns, B Steiner, TJ Kunicki, S Moog, J Jutzi… - Blood, 1994 - Elsevier
… β 3 antagonist, Ro 43-5054 (N-[N-[N-(p-amidinobenzoyl)-beta-alanyl]-L-alpha-aspartyl]-3-phenyl-L-alanine), was prepared by coupling of HL-Asp(Bzl)-Phe-OBzl with Boc-beta-Ala-OH, …
Number of citations: 49 www.sciencedirect.com
Z Chen - 2020 - search.proquest.com
… (2) To a solution of the deprotected amine from previous step in DMF (2 mL) was added Boc-beta-Ala-OH (29.9 mg, 0.158 mmol), HBTU (90 mg, 0.237 mmol) and DIPEA (55.2 μL, 0.316 …
Number of citations: 0 search.proquest.com

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